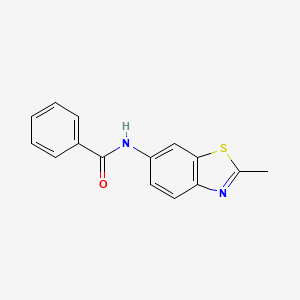

![molecular formula C31H24F3N3O3 B1223755 6-[Oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223755.png)

6-[Oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione is a naphthalenecarboxamide.

Scientific Research Applications

Luminescent Properties and Photo-Induced Electron Transfer

Compounds structurally related to 6-[Oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione have been studied for their luminescent properties and photo-induced electron transfer. Specifically, piperazine substituted naphthalimide model compounds exhibit fluorescence characteristics that make them suitable as pH probes and show potential for applications in fluorescence spectroscopy due to their fluorescent lifetime data and quantum yields (Gan, Chen, Chang, & Tian, 2003).

Halocyclization and Molecular Transformation

Research into compounds closely related to the target molecule includes studies on halocyclization. For example, the cyclization of certain benzo[de]isoquinoline-1,3-dione derivatives by iodine, bromine, or sulfuryl chloride has been explored. This process produces hydrohalides, which can be converted into other molecular forms, demonstrating the compound's versatility in chemical transformations (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Fluorescent Ligands for Receptor Visualization

Another significant application of related compounds is in the synthesis of fluorescent ligands for receptor visualization. These compounds, including derivatives of 1-arylpiperazine, have been synthesized and show very high receptor affinity and good fluorescence properties. They have been used to visualize overexpressed receptors in cell models, indicating their potential in biological and medical imaging (Lacivita et al., 2009).

Inhibition of Cyclin-Dependent Kinases

Derivatives of isoquinoline-1,3-dione have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), making them potential antitumor agents. The modifications in the molecular structure of these derivatives, such as substituents at specific positions, have shown to enhance their inhibitory activity, suggesting their importance in developing new cancer therapies (Tsou et al., 2009).

Chemosensor Systems

Benzo[de]isoquinoline-1,3-dione derivatives have been developed as chemosensor systems for the selective determination of anions. These compounds, after undergoing functionalization, exhibit high chemosensor selectivity, indicating their utility in analytical chemistry for ion detection (Tolpygin et al., 2012).

properties

Molecular Formula |

C31H24F3N3O3 |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

6-(4-benzylpiperazine-1-carbonyl)-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C31H24F3N3O3/c32-31(33,34)21-8-4-9-22(18-21)37-29(39)25-11-5-10-23-24(12-13-26(27(23)25)30(37)40)28(38)36-16-14-35(15-17-36)19-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2 |

InChI Key |

WLFBEAMGIJRBPQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC(=C6)C(F)(F)F |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC(=C6)C(F)(F)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

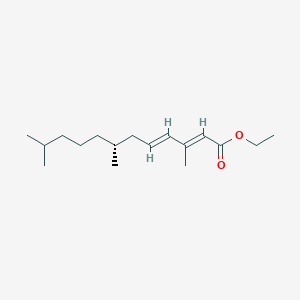

![4-methoxy-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide](/img/structure/B1223672.png)

![3-benzyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B1223674.png)

![1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone](/img/structure/B1223676.png)

![1-ethyl-N-[3-(4-morpholinyl)propyl]-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B1223679.png)

![1-[[1-Oxo-3-(4-propan-2-yloxyphenyl)propyl]amino]-3-(phenylmethyl)thiourea](/img/structure/B1223681.png)

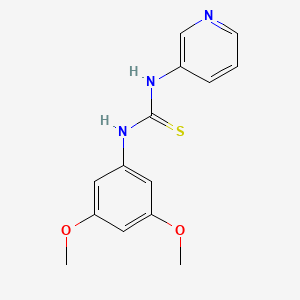

![(E)-3-(4-fluorophenyl)-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223682.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-5-thiophen-2-yl-2-thieno[2,3-d]pyrimidinyl)thio]acetamide](/img/structure/B1223685.png)

![2-[[5-[(1,3-Benzothiazol-2-ylthio)methyl]-4-ethyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1223686.png)

![N-(2-furanylmethyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B1223688.png)

![[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1223689.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide](/img/structure/B1223691.png)